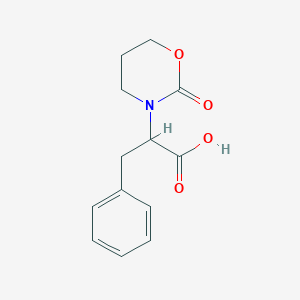
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid
説明
“2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is a white crystalline powder that is soluble in water and organic solvents.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) and the InChI key is DZGYGTNFBYWKFM-UHFFFAOYSA-N . The molecular weight of the compound is 159.14 .Chemical Reactions Analysis
Specific chemical reactions involving “2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It has a molecular weight of 159.14 . The compound is soluble in water and organic solvents.科学的研究の応用
Pharmaceutical Compound Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is conducive to creating chiral molecules, which are essential for producing drugs with specific enantiomeric properties . The ability to create enantiomerically pure substances is crucial in the pharmaceutical industry, as different enantiomers of a drug can have different therapeutic effects.
Antibacterial Agent Development
Research has shown that derivatives of 1,3-oxazinan-2-ones, which share a similar core structure to our compound of interest, exhibit potent antibacterial activities . This suggests that 2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid could be a precursor in developing new antibacterial agents that are structurally different from existing antibiotics, potentially offering a solution to antibiotic resistance.
Amino Alcohol Production
The compound is used in the synthesis of amino alcohols, which are compounds containing both an amino group and a hydroxyl group . Amino alcohols are important in organic chemistry and can be used as building blocks in the synthesis of various natural products and pharmaceuticals.
Chiral Building Blocks
Due to its chiral nature, this compound can serve as a building block for synthesizing chiral molecules, which are vital for creating substances with desired optical activities . These chiral molecules have applications in the development of drugs, agrochemicals, and other materials where stereochemistry plays a key role.
作用機序
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11(9-10-5-2-1-3-6-10)14-7-4-8-18-13(14)17/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJDMGOGUXENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazinan-3-yl)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)
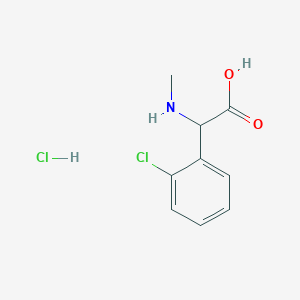
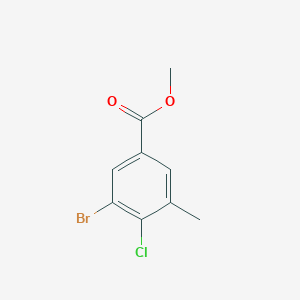
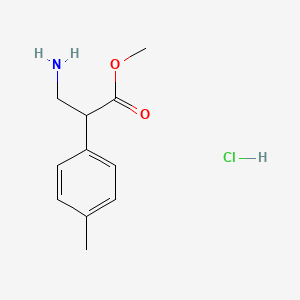

![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)
![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)
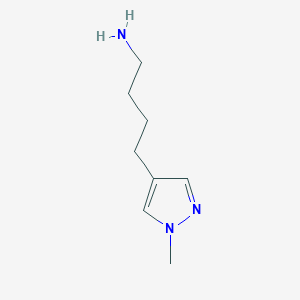

![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)

![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)